N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
Description
N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a piperazine-acetamide hybrid compound characterized by a central acetamide backbone linked to a 4-bromophenyl group and a pyridinyl-substituted piperazine moiety. Its molecular formula is C₁₇H₁₈BrN₄O, with a molecular weight of 381.26 g/mol (exact mass: 380.06) .
This compound is part of a broader class of piperazine-acetamide derivatives studied for diverse pharmacological applications, including antimicrobial, anticancer, and P-glycoprotein (P-gp) inhibition activities .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c18-14-4-6-15(7-5-14)20-17(23)13-21-9-11-22(12-10-21)16-3-1-2-8-19-16/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPSEYZCRBCPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzoyl chloride with piperazine to form 4-bromophenylpiperazine.
Coupling with Pyridine Derivative: The intermediate is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to yield the desired product.
Acetylation: The final step involves the acetylation of the coupled product using acetic anhydride or acetyl chloride under basic conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide exhibits various biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structures demonstrate moderate to good antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections and developing new antibiotics.
Neuropharmacological Effects
The piperazine moiety is known for its affinity to neurotransmitter receptors, indicating that this compound may influence neurological pathways. Preliminary studies suggest it could serve as an antidepressant or anxiolytic agent, providing a basis for further exploration in psychiatric disorders .
Enzyme Inhibition
The compound can inhibit specific enzymes involved in metabolic pathways, which is beneficial for drug development targeting diseases such as cancer or diabetes. For instance, studies have shown that it can inhibit enzymes associated with cancer cell proliferation .
Case Studies
-
Antimicrobial Study :
- A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent.
- Neuropharmacological Research :
- Cancer Research :
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the phenyl ring (bromo, chloro, methoxy) and modifications to the piperazine or acetamide moieties. The table below summarizes physicochemical data for selected analogs:
Notes:
Pharmacological Activities
P-glycoprotein (P-gp) Inhibition
- Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide): Increased the oral bioavailability of paclitaxel (PTX) by 56–106.6% at 5 mg/kg, indicating potent P-gp inhibition .
Antimicrobial Activity
- Compounds 47–50 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(aryl)acetamides): Demonstrated activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (MIC: 4–16 µg/mL) .
- Thiazolyl derivatives (e.g., Compound 13): Moderate activity linked to electron-withdrawing substituents on the aryl group .
Anticancer Potential
Biological Activity
N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological significance, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C22H21BrN8O. Its structure includes a bromine atom, a piperazine moiety, and a pyridine ring, which contribute to its biological activity. The molecular weight is approximately 462.35 g/mol, which is relevant for pharmacokinetic studies.
Synthesis
The synthesis of this compound typically involves multiple steps, including bromination and coupling reactions. The procedure often employs common reagents such as acetic anhydride for acetamide formation and various coupling agents to facilitate the reaction between piperazine and pyridine derivatives.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives evaluated in vitro showed activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
| Compound | Activity Type | Target Organism | IC50 (µg/mL) |
|---|---|---|---|
| d1 | Antibacterial | E. coli | 12 |
| d2 | Antibacterial | S. aureus | 15 |
| d6 | Antifungal | C. albicans | 10 |
Anticancer Activity
In studies focused on cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7), derivatives of the compound demonstrated promising anticancer activity. The Sulforhodamine B assay indicated that certain derivatives could inhibit cell proliferation effectively, suggesting potential for further development as therapeutic agents .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity. This is particularly relevant in the context of cancer treatment where enzyme inhibition can lead to reduced cell proliferation.
- Receptor Modulation : The interaction with various receptors may modulate signaling pathways involved in inflammation or cancer progression.
- Antioxidant Activity : Preliminary studies suggest that similar compounds exhibit antioxidant properties, which can contribute to their overall therapeutic profile by reducing oxidative stress in cells .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Study : A study evaluating a series of piperazine derivatives found that modifications to the piperazine ring significantly enhanced antimicrobial potency against various pathogens .
- Cancer Cell Line Screening : Compounds structurally similar to this compound were tested against MCF7 cells, revealing that certain substitutions increased cytotoxicity and reduced cell viability at lower concentrations .
- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins involved in disease pathways, providing insights into their potential as drug candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
